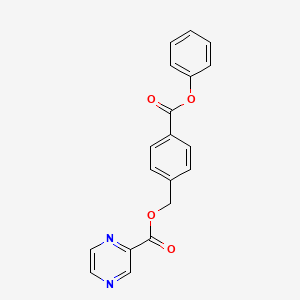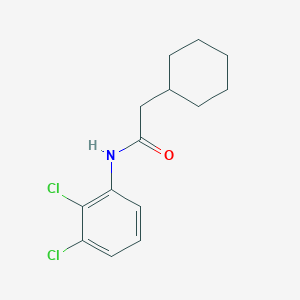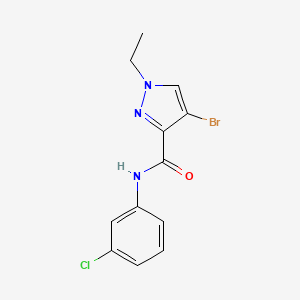
4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for the development of anticancer drugs. It has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its high potency and specificity. It has been shown to exhibit significant activity at low concentrations, making it a desirable compound for drug development. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce liver toxicity and renal toxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One possible direction is the development of more potent and selective analogs of this compound for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of this compound to better understand its pharmacological properties. Additionally, the potential toxicity of this compound should be further studied to determine its safety profile for clinical use.
Conclusion
In conclusion, 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has shown significant potential for the development of anticancer and anti-inflammatory drugs. Its high potency and specificity make it a desirable compound for drug development, although its potential toxicity may limit its use in certain applications. Further research is needed to fully understand the pharmacological properties of this compound and to develop more potent and selective analogs for clinical use.
合成法
The synthesis of 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-chlorophenylhydrazinecarboxylate. This intermediate is then reacted with 4-bromo-1H-pyrazole-3-carboxylic acid in the presence of triethylamine and acetic anhydride to form the final product.
科学的研究の応用
4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit significant antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
4-bromo-N-(3-chlorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O/c1-2-17-7-10(13)11(16-17)12(18)15-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYGBHBENYRPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)




![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)
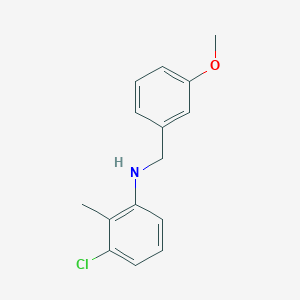

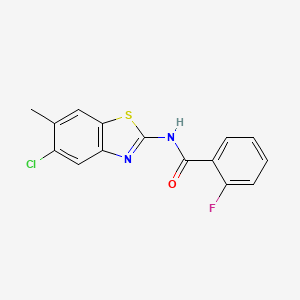
![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)
